(E)-N-ethyl-4-(2-methylphenoxy)but-2-en-1-amine;hydrochloride
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Overview
Description
(E)-N-ethyl-4-(2-methylphenoxy)but-2-en-1-amine;hydrochloride is a synthetic organic compound. It is characterized by the presence of an ethyl group, a phenoxy group, and a butenylamine structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-ethyl-4-(2-methylphenoxy)but-2-en-1-amine typically involves the following steps:
Formation of the phenoxy intermediate: This can be achieved by reacting 2-methylphenol with an appropriate halogenated butene under basic conditions.
Amine formation: The intermediate is then reacted with ethylamine under controlled conditions to form the desired amine.
Hydrochloride salt formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (E)-N-ethyl-4-(2-methylphenoxy)but-2-en-1-amine;hydrochloride would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely include:
- Continuous flow reactors for efficient mixing and heat transfer.
- Use of catalysts to enhance reaction rates.
- Purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-ethyl-4-(2-methylphenoxy)but-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bond in the butenylamine structure to a single bond.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-ethyl-4-(2-methylphenoxy)but-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-N-ethyl-4-(2-chlorophenoxy)but-2-en-1-amine;hydrochloride: Similar structure but with a chlorine atom instead of a methyl group.
(E)-N-ethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
(E)-N-ethyl-4-(2-methylphenoxy)but-2-en-1-amine;hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. The presence of the methyl group on the phenoxy ring can affect its electronic properties and steric interactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-N-ethyl-4-(2-methylphenoxy)but-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-14-10-6-7-11-15-13-9-5-4-8-12(13)2;/h4-9,14H,3,10-11H2,1-2H3;1H/b7-6+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCAQIUNLSAPDU-UHDJGPCESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC=CCOC1=CC=CC=C1C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC/C=C/COC1=CC=CC=C1C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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